2-Bromo-5-fluoro-nicotinic acid

Catalog No.
S810729
CAS No.
38186-89-9
M.F
C6H3BrFNO2
M. Wt
220 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-5-fluoro-nicotinic acid

CAS Number

38186-89-9

Product Name

2-Bromo-5-fluoro-nicotinic acid

IUPAC Name

2-bromo-5-fluoropyridine-3-carboxylic acid

Molecular Formula

C6H3BrFNO2

Molecular Weight

220 g/mol

InChI

InChI=1S/C6H3BrFNO2/c7-5-4(6(10)11)1-3(8)2-9-5/h1-2H,(H,10,11)

InChI Key

ZTQQDQFYFNLILK-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=C1C(=O)O)Br)F

Canonical SMILES

C1=C(C=NC(=C1C(=O)O)Br)F
  • Precursor Molecule

    2-Bromo-5-fluoro-nicotinic acid possesses a pyridine ring with a bromine and fluorine substituent, as well as a carboxylic acid group. This structure shares similarities with various bioactive molecules, including nicotinic acid derivatives and fluorinated pyridines. Researchers might explore using 2-Bromo-5-fluoro-nicotinic acid as a starting material for the synthesis of more complex molecules with potential pharmaceutical applications [].

  • Structure-Activity Relationship Studies

    The presence of the bromine and fluorine atoms in 2-Bromo-5-fluoro-nicotinic acid could influence its biological properties. Scientists might investigate how these substituents affect the interaction of the molecule with biological targets, such as enzymes or receptors. This information could be valuable in the design of new drugs [].

  • Material Science Applications

    Fluorinated pyridines have been explored for their potential applications in organic electronics and materials science []. The unique combination of functional groups in 2-Bromo-5-fluoro-nicotinic acid might warrant investigation for its suitability in these fields.

2-Bromo-5-fluoro-nicotinic acid is a chemical compound with the molecular formula C6H3BrFNO2C_6H_3BrFNO_2 and a molecular weight of approximately 219.996 g/mol. It is classified as a halogenated derivative of nicotinic acid, which is a pyridine derivative known for its role in various biological processes. The compound features both bromine and fluorine substituents on the pyridine ring, specifically at the 2 and 5 positions, respectively. Its structure includes a carboxylic acid group, contributing to its acidic properties and potential biological activity .

The crystal structure of 2-bromo-5-fluoro-nicotinic acid has been characterized, revealing its crystallization in the orthorhombic space group P212121. The arrangement of atoms within the crystal indicates that all atoms are nearly coplanar, and it exhibits specific bond lengths characteristic of halogenated compounds .

Currently, there is no documented information regarding the mechanism of action of 2-Br-5-F-NA in biological systems.

Due to the limited information on 2-Br-5-F-NA, it's advisable to exercise caution when handling it. Standard laboratory safety practices for handling unknown organic compounds should be followed, including wearing gloves, eye protection, and working in a fume hood. The presence of halogens suggests potential skin and eye irritation, and proper handling procedures to minimize exposure are recommended [].

Typical for carboxylic acids and halogenated compounds. Notable reactions include:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, leading to the formation of new derivatives.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, resulting in the formation of pyridine derivatives.
  • Esterification: The carboxylic acid can react with alcohols to form esters, which are often more lipophilic and useful in medicinal chemistry.

These reactions highlight its versatility in organic synthesis and potential applications in drug development .

The biological activity of 2-bromo-5-fluoro-nicotinic acid is linked to its structural similarity to nicotinic acid, which is known for its role in neurotransmission and metabolism. Preliminary studies suggest that this compound may exhibit:

  • Antimicrobial Activity: Similar compounds have shown effectiveness against various bacterial strains.
  • Neuroactive Properties: As a derivative of nicotinic acid, it may interact with nicotinic acetylcholine receptors, influencing neurotransmission.
  • Anti-inflammatory Effects: Some studies indicate that halogenated nicotinic acids can modulate inflammatory pathways.

Further research is required to fully elucidate its pharmacological profile and potential therapeutic applications .

The synthesis of 2-bromo-5-fluoro-nicotinic acid typically involves multi-step reactions starting from readily available precursors. Common methods include:

  • Halogenation: Starting from 5-fluoronicotinic acid, bromination can be achieved using bromine or brominating agents under controlled conditions.
  • Carboxylation: If starting from a pyridine derivative, carboxylation can introduce the carboxylic acid group at the desired position.
  • Recrystallization: Purification through crystallization techniques ensures high purity for further studies or applications.

These methods leverage standard organic synthesis techniques to produce the compound efficiently .

2-Bromo-5-fluoro-nicotinic acid has several potential applications across various fields:

  • Pharmaceutical Development: Its structural similarities to biologically active compounds make it a candidate for drug discovery.
  • Agricultural Chemistry: Potential use as an agrochemical due to its antimicrobial properties.
  • Chemical Research: Serves as an intermediate in synthesizing more complex organic molecules.

These applications underscore its significance in both medicinal and industrial chemistry .

Interaction studies involving 2-bromo-5-fluoro-nicotinic acid focus on its binding affinity and activity against specific biological targets:

  • Receptor Binding Assays: Evaluating its interaction with nicotinic acetylcholine receptors to determine potential neuroactive effects.
  • Enzyme Inhibition Studies: Investigating its capacity to inhibit enzymes involved in metabolic pathways or microbial resistance.

Such studies are critical for understanding its mechanism of action and potential therapeutic uses .

Several compounds share structural similarities with 2-bromo-5-fluoro-nicotinic acid. These include:

Compound NameStructural FeaturesUnique Aspects
5-Bromo-2-fluoronicotinic acidBromine at position 5; Fluorine at 2Different halogen positioning
6-Fluoronicotinic acidFluorine at position 6Lacks bromine; different biological activity
2-Chloro-5-fluoronicotinic acidChlorine at position 2; Fluorine at 5Chlorine vs. bromine substitution
3-Bromo-nicotinic acidBromine at position 3Different position affects activity

The uniqueness of 2-bromo-5-fluoro-nicotinic acid lies in its specific combination of halogens at defined positions on the pyridine ring, which influences both its chemical reactivity and biological properties compared to other similar compounds .

XLogP3

1.5

Wikipedia

2-Bromo-5-fluoro-3-pyridinecarboxylic acid

Dates

Modify: 2023-08-16

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